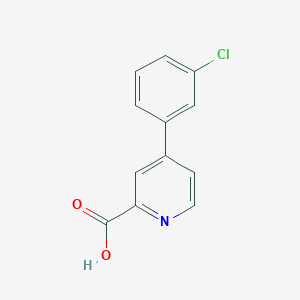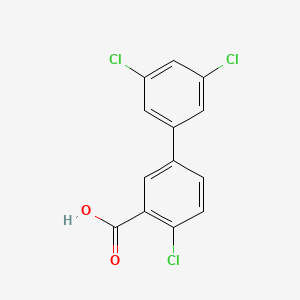
2-Chloro-5-(3,5-dichlorophenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3,5-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 . It is a derivative of benzoic acid, which is a widely used food preservative .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . Another method involves the synthesis of 3,5-dichlorobenzoic acid from 200 parts of ethanol slowly added to a solution, heated to 70°C, of the diazonium salt prepared from 412 parts of 3,5-dichloroanthranilic acid .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(3,5-dichlorophenyl)benzoic acid can be analyzed based on its molecular formula C13H7Cl3O2 . The structure of similar compounds, such as 2,5-dichlorobenzoic acid, is available as a 2D Mol file or as a computed 3D SD file .科学研究应用
2-CDPA has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for the formation of cyclic nucleotides, as a reagent for the synthesis of cholesterol-lowering drugs, and as a substrate for the synthesis of a variety of other compounds. It has also been used in the synthesis of anti-cancer drugs, in the study of enzyme inhibitors, and in the synthesis of antibiotics.
作用机制
2-CDPA acts as a substrate for the formation of cyclic nucleotides, which are important in regulating a variety of cellular processes. It also acts as a reagent for the synthesis of cholesterol-lowering drugs, as well as a substrate for the synthesis of other compounds.
Biochemical and Physiological Effects
2-CDPA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins. It has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes. In physiological studies, 2-CDPA has been shown to reduce the levels of cholesterol and triglycerides in the blood, and to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
2-CDPA has several advantages for use in laboratory experiments. It is easily synthesized, and it is relatively inexpensive. It is also non-toxic and has a low volatility, making it safe to handle in the laboratory. However, 2-CDPA is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are a number of potential future directions for the use of 2-CDPA in scientific research. It has been suggested that it could be used in the synthesis of anti-inflammatory drugs, as well as in the development of new antibiotics. It could also be used in the study of enzyme inhibitors and in the development of new cholesterol-lowering drugs. Additionally, it could be used in the synthesis of new compounds for use in the treatment of cancer and other diseases.
合成方法
2-CDPA is typically synthesized through a two-step process. The first step involves the reaction of 3,5-dichlorobenzoic acid with chloroacetic acid in the presence of anhydrous sodium acetate and acetic anhydride. This reaction produces 2-chloro-5-(3,5-dichlorophenyl)benzoic acid, which is then purified using recrystallization.
安全和危害
属性
IUPAC Name |
2-chloro-5-(3,5-dichlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDQGZAANSXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691288 |
Source


|
| Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-62-6 |
Source


|
| Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

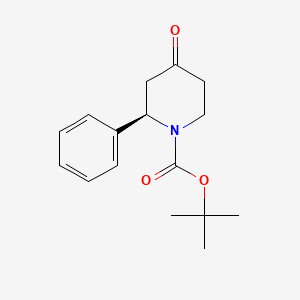
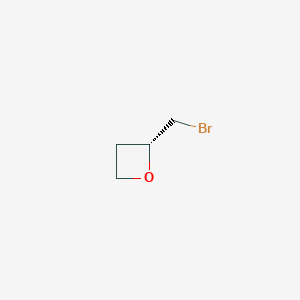



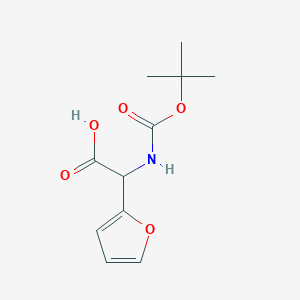
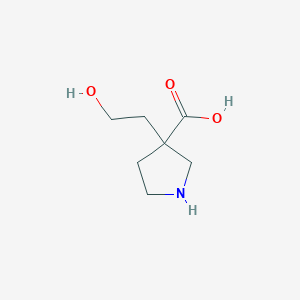
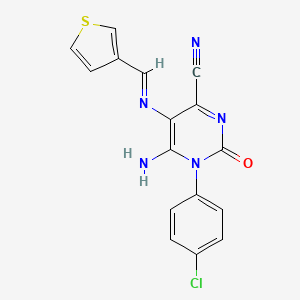


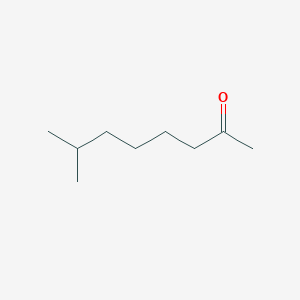
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
